molecular formula C11H9N7 B043431 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline CAS No. 120018-43-1

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Cat. No.: B043431
CAS No.: 120018-43-1
M. Wt: 239.24 g/mol
InChI Key: BHRZXQKNDINQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound known for its unique structure and potential applications in various fields. This compound is a derivative of imidazoquinoxaline, characterized by the presence of azido and methyl groups at specific positions on the quinoxaline ring.

Mechanism of Action

Target of Action

The primary target of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, also known as MeIQx, is the lysosome within cells . Lysosomes play a crucial role in cellular processes such as waste disposal, nutrient recycling, and cellular defense mechanisms .

Mode of Action

MeIQx interacts with its target, the lysosome, by inhibiting its acidification . This inhibition prevents the normal process of autophagosome-lysosome fusion, a critical step in the autophagy pathway . Autophagy is a cellular process that helps maintain cellular homeostasis by degrading and recycling cellular components .

Biochemical Pathways

The inhibition of lysosome acidification by MeIQx affects the autophagy pathway . This disruption can lead to an accumulation of autophagosomes and a decrease in the degradation of cellular components . Additionally, MeIQx treatment alters cellular lipid profiles, with many phospholipids and sphingolipids significantly upregulated after exposure .

Pharmacokinetics

It is known that meiqx is rapidly absorbed from the alimentary tract and distributed to several tissues

Result of Action

The inhibition of lysosome acidification and the disruption of the autophagy pathway by MeIQx can lead to changes in cellular homeostasis . The alteration of cellular lipid profiles can also affect cell function . These molecular and cellular effects could potentially contribute to the mutagenic and carcinogenic effects of MeIQx .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of MeIQx. MeIQx is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet, primarily produced during high-temperature meat or fish cooking . Therefore, dietary habits and cooking methods can significantly impact the exposure levels to MeIQx .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline typically involves the reaction of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF, controlled temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkyne derivatives, copper(I) catalysts.

Major Products

    Substitution: Various substituted imidazoquinoxalines.

    Reduction: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A closely related compound with an amino group instead of an azido group.

    2-Nitro-3,8-dimethylimidazo[4,5-f]quinoxaline: Another derivative with a nitro group.

    2-Hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline: A hydroxylated derivative.

Uniqueness

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of azido substitution on the properties and applications of imidazoquinoxalines.

Properties

IUPAC Name

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZXQKNDINQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152657
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120018-43-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 2
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 3
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 4
Reactant of Route 4
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 5
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.